molecular formula C11H11BrN2S B13317746 N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

Katalognummer: B13317746
Molekulargewicht: 283.19 g/mol
InChI-Schlüssel: FTEGZOYGEBXHLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a bromothiophene moiety attached to a pyridine ring through a methylamine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine typically involves the following steps:

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
  • N-[(5-Bromothiophen-2-yl)methyl]-1-propanamine
  • N-[(5-Bromothiophen-2-yl)methyl]cyclobutanecarboxamide

Uniqueness

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the bromothiophene and pyridine moieties allows for versatile reactivity and potential interactions with a wide range of molecular targets.

Eigenschaften

Molekularformel

C11H11BrN2S

Molekulargewicht

283.19 g/mol

IUPAC-Name

N-[(5-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

InChI

InChI=1S/C11H11BrN2S/c1-8-10(3-2-6-13-8)14-7-9-4-5-11(12)15-9/h2-6,14H,7H2,1H3

InChI-Schlüssel

FTEGZOYGEBXHLW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=N1)NCC2=CC=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.